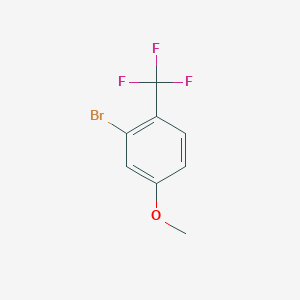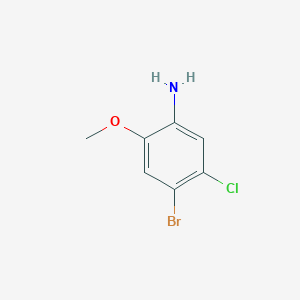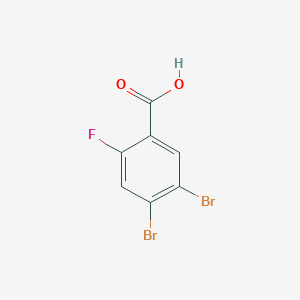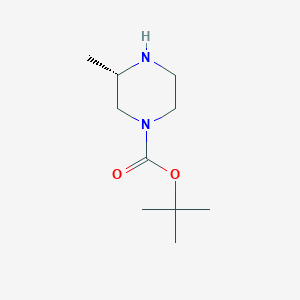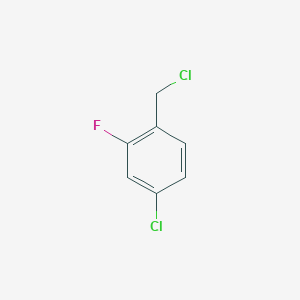
4-Chloro-1-(chloromethyl)-2-fluorobenzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in the synthesis of various organic compounds . For instance, it might be used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives .
- The methods of application would likely involve standard techniques in organic synthesis, such as various types of condensation reactions .
- The outcomes of such syntheses would be new compounds that could have various uses, depending on their structures and properties .
- Compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might have pharmacological properties . For example, they could potentially act as CDK2 inhibitors, which might have applications in cancer treatment .
- The methods of application in this case would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new drugs or drug candidates .
- Some compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might exhibit various types of biological activity . For example, they could have antiviral, analgesic, or antitumor activity .
- The methods of application would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new biologically active compounds .
Organic Chemistry
Pharmacology
Biological Activity
- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in the synthesis of cycloalkanes . Cycloalkanes are a type of organic compound that contain a ring of carbon atoms .
- The methods of application would likely involve standard techniques in organic synthesis, such as various types of condensation reactions .
- The outcomes of such syntheses would be new cycloalkane compounds that could have various uses, depending on their structures and properties .
- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in the synthesis of thiazole derivatives . Thiazoles are a type of organic compound that contain a five-membered ring with one sulfur and one nitrogen atom .
- The methods of application would likely involve standard techniques in organic synthesis .
- The outcomes of such syntheses would be new thiazole derivatives that could have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in E2 reactions . E2 reactions are a type of organic reaction where an alkyl halide undergoes dehydrohalogenation to produce an alkene .
- The methods of application would likely involve standard techniques in organic synthesis .
- The outcomes of such reactions would be new alkene compounds that could have various uses, depending on their structures and properties .
Cycloalkane Synthesis
Thiazole Derivatives
E2 Reaction
- 4-Chloro-1-(chloromethyl)-2-fluorobenzene could potentially be used in the synthesis of Vitamin B1 (thiamine) derivatives . Thiamine is a water-soluble vitamin that helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system .
- The methods of application would likely involve standard techniques in organic synthesis .
- The outcomes of such syntheses would be new Vitamin B1 derivatives that could have various uses, depending on their structures and properties .
- Compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might have antiretroviral properties . For example, they could potentially act as inhibitors of HIV replication .
- The methods of application in this case would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new antiretroviral drugs or drug candidates .
- Some compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might exhibit antineoplastic activity . Antineoplastic drugs are used to inhibit the maturation and proliferation of malignant cells .
- The methods of application would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new antineoplastic drugs .
- Compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might have antihypertensive properties . Antihypertensive drugs are used to treat high blood pressure .
- The methods of application in this case would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new antihypertensive drugs or drug candidates .
- Some compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might exhibit anti-inflammatory activity . Anti-inflammatory drugs are used to reduce inflammation .
- The methods of application would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new anti-inflammatory drugs .
- Compounds synthesized from 4-Chloro-1-(chloromethyl)-2-fluorobenzene might have antimicrobial properties . Antimicrobial drugs are used to treat infections caused by microorganisms .
- The methods of application in this case would involve biological assays to test the activity of the synthesized compounds .
- The outcomes could include the discovery of new antimicrobial drugs or drug candidates .
Synthesis of Vitamin B1 Derivatives
Synthesis of Antiretroviral Drugs
Synthesis of Antineoplastic Drugs
Synthesis of Antihypertensive Drugs
Synthesis of Anti-inflammatory Drugs
Synthesis of Antimicrobial Drugs
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-1-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGAVHMLDNAXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564952 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(chloromethyl)-2-fluorobenzene | |
CAS RN |
87417-71-8 | |
| Record name | 4-Chloro-1-(chloromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











